molecular formula C19H18O7S B3408077 (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 859132-17-5

(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B3408077
CAS No.: 859132-17-5
M. Wt: 390.4 g/mol
InChI Key: LDWOXCFDPQPICB-YVLHZVERSA-N
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Description

The compound “(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a benzofuran derivative featuring a methanesulfonate ester group at the 6-position, a 3,4-dimethoxybenzylidene substituent at the 2-position, and a methyl group at the 7-position. Its Z-configuration is critical for maintaining the planar geometry of the benzofuran core, which influences intermolecular interactions such as hydrogen bonding and π-π stacking . The methanesulfonate group enhances solubility in polar solvents and may modulate biological activity by introducing a strong electron-withdrawing effect.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-11-14(26-27(4,21)22)8-6-13-18(20)17(25-19(11)13)10-12-5-7-15(23-2)16(9-12)24-3/h5-10H,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWOXCFDPQPICB-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H19O5S
  • Molecular Weight : 365.42 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that compounds structurally similar to (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran exhibit significant anticancer properties. A study demonstrated that benzofuran derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases, leading to increased cell death in various cancer lines including Jurkat and A431 cells .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 13Jurkat<10Induces apoptosis via Bcl-2 modulation
Compound 14A431<15Caspase activation and mitochondrial pathway

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Similar thiazole-bearing compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing promising antibacterial effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications for inflammatory conditions .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Dimethoxy Substituents : The presence of methoxy groups on the benzylidene moiety enhances lipophilicity and may improve cellular uptake.
  • Benzofuran Core : The benzofuran structure is known for its diverse biological activities, including anticancer and antimicrobial effects.
  • Methanesulfonate Group : This group may enhance solubility in aqueous environments, facilitating better bioavailability.

Case Studies

In a recent study focusing on a series of benzofuran derivatives:

  • Objective : To evaluate the anticancer potential against various cell lines.
  • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compounds.
  • Findings : Compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development.

Comparison with Similar Compounds

Key Insights :

  • The methanesulfonate group in the target compound likely increases polarity compared to hydrazones, improving aqueous solubility (critical for pharmaceutical applications).
  • The absence of nitro or benzoyl groups in the target compound may reduce steric hindrance, favoring interactions with biological targets .

Functional Group Analog: Methanesulfonate vs. Acetate Esters ()

The compound “methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate” () shares the same benzofuran core and 3,4-dimethoxybenzylidene substituent but replaces methanesulfonate with an acetoxy group.

Property Target Methanesulfonate Acetate Analog ()
Functional Group -SO₃CH₃ (methanesulfonate) -OCOCH₃ (acetate)
Polarity High (strong EWG) Moderate (ester group)
Hydrogen Bonding SO₃⁻ may act as H-bond acceptor Ester carbonyl as weak acceptor
Synthetic Accessibility Requires sulfonation steps Simpler esterification

Key Insights :

  • The methanesulfonate group’s electron-withdrawing nature could stabilize the benzofuran ring via resonance, whereas the acetate ester provides less electronic modulation .
  • Methanesulfonate derivatives are often more stable under acidic conditions compared to esters, which may hydrolyze readily .

Implications of Substituents on Physicochemical Properties

Role of Methoxy and Methyl Groups

The 3,4-dimethoxybenzylidene and 7-methyl groups contribute to:

  • Lipophilicity : Enhances membrane permeability but may reduce solubility.
  • Crystal Packing : Methoxy groups participate in C–H···O hydrogen bonds, as observed in related benzofuran crystals .

Methanesulfonate vs. Sulfonylurea Pesticides ()

While sulfonylurea herbicides (e.g., metsulfuron-methyl) in contain sulfonyl groups, their triazine-based structures differ significantly from the benzofuran core. The methanesulfonate group in the target compound is less likely to exhibit herbicidal activity but may serve as a leaving group in prodrug designs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

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